2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one
Description
The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one is a synthetic derivative of the 4H-pyran-4-one scaffold, featuring a benzylpiperazine moiety at the 2-position and a 4-nitrobenzyloxy substituent at the 5-position. The nitro group on the benzyloxy substituent introduces strong electron-withdrawing effects, which may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-nitrophenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c28-23-14-22(16-26-12-10-25(11-13-26)15-19-4-2-1-3-5-19)31-18-24(23)32-17-20-6-8-21(9-7-20)27(29)30/h1-9,14,18H,10-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDVFGXZNDPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chloro and Fluoro Substituents : Chloro (e.g., 3-chlorobenzyloxy ) and fluoro (e.g., 2-fluorophenylpiperazine ) groups improve metabolic stability and membrane permeability due to their electronegativity and hydrophobic character.
- Ether-Linked Piperidine (BI81840 ) : The 2-oxo-piperidinylethoxy chain introduces conformational flexibility, which could modulate binding kinetics in receptor-ligand interactions.
Research Findings and Implications
Physicochemical Properties
- Solubility : The nitro group in the target compound may reduce lipophilicity (logP ~2.5–3.0 estimated) compared to chloro analogs (logP ~3.5–4.0), impacting bioavailability .
- Stability : Nitrobenzyl ethers are generally stable under acidic conditions but may undergo reduction in vivo to form amine derivatives, acting as prodrugs .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the benzylpiperazine moiety.
- Etherification using 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to attach the nitrobenzyloxy group.
- Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) .
Key intermediates should be characterized by ¹H/¹³C NMR to confirm regioselectivity and purity .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., integration ratios for benzylpiperazine protons).
- LCMS : For molecular ion ([M+H]⁺) verification and purity assessment (>95%).
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., pyranone ring conformation) .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyranone) .
Advanced: How can synthetic challenges like low yields in the final coupling step be addressed?
Low yields (~20-30%) in piperazine coupling may arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing reaction conditions : Higher temperatures (80–100°C) or microwave-assisted synthesis to accelerate kinetics.
- Using coupling agents : EDC/HOBt for amide bond formation (if applicable).
- Orthogonal protection : Temporarily protecting reactive groups (e.g., nitro) to prevent undesired interactions .
Advanced: How should researchers design experiments to analyze contradictory bioactivity data across studies?
Contradictions in biological activity (e.g., IC₅₀ variability) require:
- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls.
- Dose-response curves : Test concentrations spanning 4–5 orders of magnitude.
- Off-target profiling : Screen against related receptors (e.g., serotonin 5-HT₁A vs. dopamine D₂) to rule out cross-reactivity .
Basic: What in vitro assays are suitable for initial pharmacological screening?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases.
- Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability .
Advanced: What computational methods aid in elucidating structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina to predict binding modes with targets (e.g., GPCRs).
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.
- MD simulations : GROMACS for analyzing ligand-receptor stability over 100-ns trajectories .
Advanced: How can environmental fate studies be integrated into the research pipeline?
- Photodegradation assays : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via HPLC-MS.
- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀).
- Bioaccumulation potential : Calculate octanol-water partition coefficients (logKow) .
Basic: What stability-indicating parameters should be monitored during storage?
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours.
- Thermal degradation : TGA/DSC to identify decomposition temperatures.
- Light sensitivity : Store in amber vials under inert atmosphere (N₂) .
Advanced: How to resolve discrepancies in receptor binding affinity between computational predictions and experimental data?
- Re-dock crystal structures : Ensure protein flexibility (e.g., induced-fit docking).
- Solvent effects : Include explicit water molecules in simulations.
- Binding entropy : Calculate via MM-PBSA to account for thermodynamic contributions .
Advanced: What strategies improve selectivity for piperazine-containing analogs against off-target receptors?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to enhance π-π stacking.
- Conformational constraints : Rigidify the piperazine ring with sp³-hybridized linkers.
- Fragment-based design : Screen truncated analogs to identify minimal pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
